molecular formula C10H8FNO B11926166 2(1H)-Quinolinone, 3-fluoro-4-methyl-

2(1H)-Quinolinone, 3-fluoro-4-methyl-

Cat. No.: B11926166
M. Wt: 177.17 g/mol
InChI Key: PZLSCQFTXKQJKM-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-fluoro-4-methyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a fluorine atom at the 3-position and a methyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- typically involves the introduction of the fluorine and methyl substituents onto the quinolinone core. One common method is the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2(1H)-Quinolinone, 3-fluoro-4-methyl- may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinone, 3-fluoro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinolinone derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 3-fluoro-4-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinolinone derivatives are explored as potential therapeutic agents for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-fluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The fluorine and methyl substituents can influence the compound’s binding affinity and selectivity towards biological targets. The quinolinone core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2(1H)-Quinolinone, 3-chloro-4-methyl-
  • 2(1H)-Quinolinone, 3-bromo-4-methyl-
  • 2(1H)-Quinolinone, 3-fluoro-4-ethyl-

Comparison: 2(1H)-Quinolinone, 3-fluoro-4-methyl- is unique due to the presence of both fluorine and methyl substituents, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorine atom provides distinct electronic effects, influencing the compound’s reactivity and interactions with biological targets. The methyl group at the 4-position also contributes to the compound’s steric and electronic characteristics, differentiating it from other quinolinone derivatives.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-fluoro-4-methyl-3H-quinolin-2-one

InChI

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3

InChI Key

PZLSCQFTXKQJKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=NC(=O)C1F

Origin of Product

United States

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